Target-Specific RIPK1 Inhibition at Nanomolar Potency versus Polypharmacology of Analog CAS 573693-98-8
The target compound (also designated as RIPK1 inhibitor 3-47) is a specific, allosteric inhibitor of RIPK1, effectively reducing RIPK1 phosphorylation at a concentration of 12 nM in Western blot assays using human nucleus pulposus (NP) cells [1]. This contrasts sharply with the closest analog, 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide (CAS 573693-98-8), which has been screened across multiple high-throughput assays targeting diverse proteins such as the Regulator of G-protein signaling 4 (RGS4), mu-type opioid receptor (MOR-1), and ADAM17, indicating a lack of a defined, potent primary target . The target provides a well-defined, high-potency mechanism of action, unlike the promiscuous binding profile of the analog.
| Evidence Dimension | Functional Target Engagement (RIPK1 Phosphorylation Inhibition) |
|---|---|
| Target Compound Data | 12 nM (effective concentration in WB assay, human NP cells) |
| Comparator Or Baseline | 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide (CAS 573693-98-8): No reported RIPK1 activity; screened against RGS4, MOR-1, ADAM17, CHRM1 |
| Quantified Difference | The target compound demonstrates a single-digit nanomolar functional effect on a specific kinase, whereas the comparator is a non-selective screening hit with no defined potency against a single target. |
| Conditions | WB assay: Human NP cells (target compound). HTS assays: Various cell lines (comparator). |
Why This Matters
This is the decisive factor for a scientific procurement decision; the target compound is a validated chemical probe for RIPK1-driven pathways, while the analog is an unselective compound unsuitable for targeted biological investigation.
- [1] Zhu, Z.; et al. A specific allosteric RIPK1 inhibitor 3-47 alleviates TNF-α-induced PANoptosis and intervertebral disc degeneration in mice. Apoptosis 2025. DOI: 10.1007/s10495-025-02169-y. View Source
